N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide
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Overview
Description
N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a pyrrolidine ring, with a carboxamide functional group
Scientific Research Applications
N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such asSuccinate Dehydrogenase (SDH) and Sirtuin1 (SIRT1) . These enzymes play crucial roles in cellular metabolism and regulation.
Mode of Action
Analogs of this compound have been shown to inhibit enzymes like sdh . Inhibition of SDH can disrupt the electron transport chain, affecting cellular respiration and energy production. Similarly, inhibition of SIRT1 can lead to overexpression of p53, a gene responsible for negative regulation of the cell cycle .
Biochemical Pathways
Based on its potential targets, it can be inferred that it may affect pathways related to cellular respiration (via sdh inhibition) and cell cycle regulation (via sirt1 inhibition) .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetic properties, causing relatively low toxicity . These properties can significantly impact the bioavailability of the compound.
Result of Action
Based on its potential targets, it can be inferred that it may disrupt cellular energy production and affect cell cycle regulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide. For instance, factors such as pH, temperature, and presence of other substances can affect its stability and activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with phenylacetic acid to form an intermediate, which is then cyclized to produce the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide: Unique due to the presence of both fluorophenyl and phenyl groups.
N-(4-fluorophenyl)pyrrolidine-1-carboxamide: Lacks the phenyl group, resulting in different chemical properties.
N-phenylpyrrolidine-1-carboxamide: Lacks the fluorophenyl group, affecting its reactivity and applications.
Uniqueness
This compound stands out due to its dual aromatic substitution, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c18-15-6-8-16(9-7-15)19-17(21)20-11-10-14(12-20)13-4-2-1-3-5-13/h1-9,14H,10-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSYWVRLSRRZSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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